(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol
Description
This compound is a structurally modified adenosine analog featuring a 3-methylbut-2-enylamino group at the purine’s 6-position and a methylselanyl (-SeCH₃) substituent at the 2-position. The ribose-like oxolane backbone retains hydroxyl groups at the 3- and 4-positions, critical for hydrogen bonding in biological interactions. The selenium atom introduces unique redox properties and may enhance metabolic stability compared to sulfur or oxygen analogs .
Properties
Molecular Formula |
C16H23N5O4Se |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4Se/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
OJVUVALXWIMIDF-SDBHATRESA-N |
Isomeric SMILES |
CC(=CCNC1=C2C(=NC(=N1)[Se]C)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C |
Canonical SMILES |
CC(=CCNC1=C2C(=NC(=N1)[Se]C)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the purine base: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.
Attachment of the oxolane ring: This step involves the formation of a glycosidic bond between the purine base and the oxolane ring, often using a Lewis acid catalyst.
Introduction of the selenyl group: This can be done through a nucleophilic substitution reaction, where a selenylating agent is used to replace a leaving group on the purine base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The selenyl group can be reduced to a selenol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a carboxylated derivative.
Reduction: Formation of a selenol derivative.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound may serve as a probe for studying enzyme-substrate interactions, particularly those involving purine metabolism. It can also be used in the design of nucleotide analogs for biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its purine base structure suggests it could be explored as an antiviral or anticancer agent, targeting specific enzymes or pathways involved in disease progression.
Industry
In industry, this compound could be used in the development of advanced materials, such as conductive polymers or catalysts, due to the presence of the selenyl group.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, as an antiviral agent, it might inhibit viral replication by interfering with nucleotide synthesis. As a biochemical probe, it could bind to specific enzymes and alter their activity, providing insights into their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Purine 6-Position
The 6-position modifications significantly influence binding affinity and selectivity. Key analogs include:
*Estimated based on substituent contributions.
Key Findings :
- Lipophilicity: The 3-methylbut-2-enylamino group likely increases logP compared to smaller substituents (e.g., methylamino), enhancing membrane permeability .
- Steric Effects: Bulky substituents (e.g., arylalkylamino) may hinder binding to enzymes like demethylases but improve selectivity for hydrophobic binding pockets .
Modifications at the Purine 2-Position
The methylselanyl group distinguishes the target compound from common sulfur or oxygen analogs:
Key Findings :
- Redox Properties : Selenium’s lower electronegativity (vs. sulfur) may stabilize radical intermediates, relevant in antioxidant or cytotoxic mechanisms .
Q & A
Basic Research Questions
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer : The compound exhibits acute oral toxicity (Category 4), skin corrosion, and severe eye irritation . Researchers must use NIOSH/EN 166-certified eye protection, nitrile gloves, and fume hoods to minimize exposure. Immediate decontamination protocols include rinsing eyes with water for ≥15 minutes and avoiding induced vomiting upon ingestion. Engineering controls (e.g., negative-pressure ventilation) are recommended for aerosol-prone procedures .
Q. How can researchers validate the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry, particularly for the oxolane ring and purine substituents. Complementary techniques like circular dichroism (CD) spectroscopy and chiral HPLC (e.g., using a Chiralpak IA column) can assess enantiomeric purity. Computational validation via density functional theory (DFT) simulations of NMR chemical shifts (e.g., H and C) is advised for cross-verification .
Q. What analytical techniques are optimal for characterizing its purity and stability?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and LC-MS/MS are critical for confirming molecular weight (, exact mass 473.09) and detecting degradation products. Stability under storage conditions (e.g., -20°C in argon) should be monitored via H NMR every 3 months, focusing on the selanyl (-SeCH) and enamine (C=NH) groups for oxidation or hydrolysis .
Advanced Research Questions
Q. How does the 3-methylbut-2-enylamino substituent influence nucleotide-binding affinity in enzymatic assays?
- Methodological Answer : The prenyl-like side chain enhances hydrophobic interactions with purine-binding pockets (e.g., in kinases or GTPases). Competitive inhibition assays using P-radiolabeled ATP analogues and surface plasmon resonance (SPR) can quantify binding kinetics. Mutagenesis studies (e.g., alanine scanning of target enzymes) may identify residues critical for interaction .
Q. What strategies resolve contradictions in reported reactivity of the methylselanyl group?
- Methodological Answer : Discrepancies in selanyl reactivity (e.g., oxidative vs. reductive conditions) require controlled kinetic studies. For example, in aqueous buffers (pH 7.4), monitor Se-CH oxidation to selenoxide via Se NMR. Contrast with anhydrous conditions (e.g., THF with BHT stabilizer) to assess radical-mediated pathways. Collaborative data-sharing platforms like TMIC Metabolomics Community can harmonize findings .
Q. How can computational modeling predict metabolic pathways and toxicity endpoints?
- Methodological Answer : Use Schrödinger’s QikProp for ADME prediction, focusing on topological polar surface area (TPSA ≈ 185 Ų) and logP (1.5) to assess blood-brain barrier permeability. Toxicity endpoints (e.g., hepatotoxicity) can be modeled with DEREK Nexus, prioritizing alerts for selanyl-mediated glutathione depletion. Validate predictions with in vitro hepatocyte assays (e.g., HepG2 CYP450 inhibition) .
Q. What synthetic routes optimize yield while minimizing epimerization?
- Methodological Answer : Solid-phase synthesis with 2'-O-tert-butyldimethylsilyl (TBDMS) protection of the oxolane hydroxyls prevents β-elimination. Coupling the purine moiety via Mitsunobu reaction (DIAD, PhP) ensures stereoretention. Final deprotection with TFA/EtN·3HF achieves >90% yield. Monitor intermediates by P NMR for phosphoramidite integrity .
Data Contradiction Analysis
Q. Why do studies report conflicting stability profiles for this compound under ambient conditions?
- Methodological Answer : Variability arises from impurities (e.g., trace metals) accelerating decomposition. Implement ICP-MS to quantify metal content (e.g., Fe³⁺, Cu²⁺) and assess their catalytic effects. Accelerated stability studies (40°C/75% RH) with UPLC-UV monitoring (λ = 260 nm) can establish degradation kinetics. Stabilizers like EDTA (0.1% w/v) may extend shelf life .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
